molecular formula C12H18N6O3 B7840154 (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B7840154
M. Wt: 294.31 g/mol
InChI Key: RYSMHWILUNYBFW-PNBVFFBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a complex organic compound known for its significant role in various biochemical processes. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides, the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with biological systems in specific ways, making it valuable in scientific research and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the purine base: This step involves the construction of the purine ring system, which is a key component of the compound.

    Attachment of the sugar moiety: The sugar component, oxolan-3-ol, is attached to the purine base through a glycosidic bond.

    Functional group modifications: The amino and hydroxymethyl groups are introduced through specific chemical reactions, such as amination and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Enzymatic synthesis: Using enzymes to catalyze specific steps in the synthesis, which can increase yield and reduce the need for harsh chemicals.

    Continuous flow chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The purine base can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the purine base.

Scientific Research Applications

(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: It serves as a precursor for antiviral and anticancer drugs, exploiting its ability to interfere with nucleic acid synthesis.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA/RNA synthesis: By mimicking natural nucleosides, it can disrupt the normal process of nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

    Target specific enzymes: The compound can inhibit enzymes involved in nucleic acid metabolism, such as polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.

    Cytidine: A nucleoside with a pyrimidine base, used for comparison due to its structural similarities.

Uniqueness

(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific functional groups and stereochemistry, which confer distinct biochemical properties. Its ability to interfere with nucleic acid synthesis and enzyme activity makes it particularly valuable in medical and biochemical research.

Biological Activity

(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with significant biological implications. Its structural characteristics include a purine base linked to a modified ribose derivative, which enhances its potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C12_{12}H18_{18}N6_6O3_3
  • Molecular Weight : 294.31 g/mol
  • Chirality : Defined by the stereochemistry at the 2R, 3S, and 5S positions.

Research indicates that this compound can function as both a substrate and an inhibitor in enzyme-catalyzed reactions. Its interactions with enzymes involved in nucleotide metabolism suggest a role in regulating metabolic pathways and signal transduction processes.

Interaction Studies

Several techniques have been utilized to study the interactions of this compound with biological macromolecules:

  • Molecular Docking : Predicts binding affinities and interaction sites.
  • Surface Plasmon Resonance : Measures binding kinetics in real-time.
  • Isothermal Titration Calorimetry : Provides thermodynamic data on binding interactions.

Biological Activity

The compound exhibits various biological activities that can be categorized as follows:

Antiviral Activity

Research has shown that this compound possesses antiviral properties similar to other purine derivatives. For instance:

  • Acyclovir : A known antiviral agent against herpes viruses.
  • Ribavirin : Exhibits broad-spectrum antiviral activity.

Both compounds share structural similarities with this compound but differ in their specific functional groups and stereochemistry.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in nucleotide synthesis. This inhibition can lead to altered cellular metabolism and may have implications for cancer therapy by targeting rapidly dividing cells that rely on nucleotide synthesis.

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of this compound against viral infections in vitro. The results indicated a dose-dependent inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV). The IC50_{50} was determined to be approximately 25 µM, comparable to acyclovir's efficacy.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of the compound with ribonucleotide reductase (RR), an essential enzyme for DNA synthesis. The compound was found to bind competitively to the active site of RR, leading to a significant decrease in enzyme activity. This suggests potential applications in cancer treatment by limiting DNA synthesis in tumor cells.

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

Compound NameStructure TypeBiological ActivityIC50_{50} (µM)
(2R,3S,5S)-4-amino...Purine derivativeAntiviral; Enzyme inhibitor25
AcyclovirPurine analogAntiviral15
RibavirinNucleoside analogBroad-spectrum antiviral30

Properties

IUPAC Name

(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3/t6-,7?,9+,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSMHWILUNYBFW-PNBVFFBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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